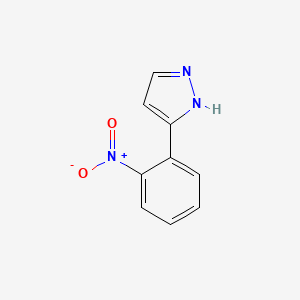

3-(2-Nitrophenyl)-1H-pyrazole

概要

説明

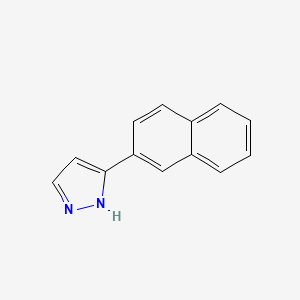

The compound "3-(2-Nitrophenyl)-1H-pyrazole" is a derivative of the pyrazole family, which is characterized by a 5-membered ring containing two nitrogen atoms at positions 1 and 2. The presence of a nitro group at the phenyl ring attached to the third position of the pyrazole ring is a common feature among the compounds studied in the provided papers. These compounds are of interest due to their diverse chemical properties and potential applications in various fields, including pharmaceuticals and materials science.

Synthesis Analysis

The synthesis of pyrazole derivatives typically involves the reaction of hydrazine with 1,3-dicarbonyl compounds or via the cyclization of chalcones. In the case of "3-(2-Nitrophenyl)-1H-pyrazole" derivatives, the synthesis methods vary. For instance, one paper describes a green, fast, and straightforward procedure for the synthesis of a related compound using a coupling reaction between a diazonium chloride and an aminopyrazole derivative . Another paper reports the preparation of new 3,5-diaryl-1H-pyrazoles from aryl methyl ketones, followed by cyclization with hydrazine monohydrate .

Molecular Structure Analysis

The molecular structure of these compounds has been extensively studied using experimental techniques such as X-ray diffraction (XRD), infrared (IR) spectroscopy, nuclear magnetic resonance (NMR), and mass spectrometry. For example, the crystal and molecular structure of a related compound was confirmed by single crystal X-ray diffraction . The planarity of the pyrazoline ring and its orientation relative to the attached phenyl rings are notable features that influence the physical properties and reactivity of these molecules .

Chemical Reactions Analysis

The chemical reactivity of "3-(2-Nitrophenyl)-1H-pyrazole" derivatives can be inferred from their molecular structure. The presence of electron-withdrawing nitro groups can affect the electron density distribution within the molecule, potentially making it more reactive towards nucleophilic attack. The papers provided do not detail specific chemical reactions involving the title compound, but the synthesis methods and structural analyses suggest that these molecules could participate in various organic transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are closely related to their molecular structure. The papers discuss the use of density functional theory (DFT) to optimize the geometry and predict vibrational frequencies, NMR chemical shifts, and electronic properties such as HOMO-LUMO energies . Theoretical calculations are often compared with experimental data to validate the accuracy of the computational models. The nitro group's influence on the electronic properties of the molecule is significant, as it can lead to intramolecular charge transfer, affecting the molecule's stability and reactivity .

科学的研究の応用

-

Acid-Catalyzed Rearrangement of 2-Substituted-3-(2-Nitrophenyl)

- Scientific Field : Organic Chemistry

- Application Summary : This compound is used in the process of acid-catalyzed rearrangement of 2-substituted-3-(2-nitrophenyl)oxirane-2-carboxamides .

- Methods of Application : The process is believed to proceed through the classical Meinwald rearrangement with the cleavage of the C2–O bond in its initial stage .

- Results or Outcomes : The rearrangement results in a new compound with altered properties, which can be used in further chemical reactions .

-

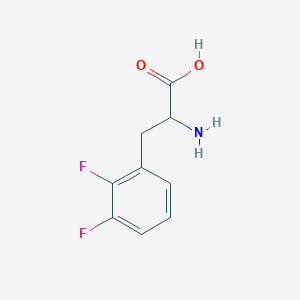

3-Amino-3-(2-Nitrophenyl)Propionic Acid

- Scientific Field : Chemical Research

- Application Summary : This compound is used in chemical research, likely due to its reactivity and potential for forming complex structures .

- Methods of Application : The specific methods of application would depend on the particular experiment or reaction being conducted .

- Results or Outcomes : The outcomes would also depend on the specific experiment, but the use of this compound could potentially lead to the synthesis of new chemicals or materials .

-

Chemistry of 3-hydroxy-2-aryl acrylate

- Scientific Field : Organic and Medicinal Chemistry

- Application Summary : The 3-hydroxy-2-aryl acrylate is a significant compound in the field of organic and medicinal chemistry. It acts as a fascinating building block of many bioactive compounds .

- Methods of Application : Different approaches are used for preparing 3-hydroxy-2-aryl acrylate, with mechanisms and its application in a variety of chemical fields .

- Results or Outcomes : This compound is a vital precursor in the synthesis of natural products and in the development of essential drugs .

-

High-Efficiency Reverse (5′→3′) Synthesis of Complex DNA Microarrays

- Scientific Field : Genetics and Biotechnology

- Application Summary : The compound is used in the high-efficiency reverse synthesis of complex DNA arrays using a photolithographic approach .

- Methods of Application : The method makes use of phosphoramidites with the benzoyl-2-(2-nitrophenyl)-propoxycarbonyl (BzNPPOC) photolabile protecting group on the 3′-hydroxyl group .

- Results or Outcomes : The use of BzNPPOC, with more than twice the photolytic efficiency of the 2-(2-nitrophenyl)-propoxycarbonyl (NPPOC) previously used for 5′→3′ synthesis, combined with additional optimizations to the coupling and oxidation reactions results in an approximately 3-fold improvement in the reverse synthesis efficiency of complex arrays of DNA oligonucleotides .

-

Benchmarking Organic Active Materials for Aqueous Redox Flow Batteries

- Scientific Field : Energy Storage and Battery Technology

- Application Summary : The compound is used in the benchmarking of organic active materials for aqueous redox flow batteries in terms of lifetime and cost .

- Methods of Application : The method involves the use of a comprehensive mathematical model to elucidate the battery capital costs for different organic active materials .

- Results or Outcomes : The most promising candidate identified was the phenazine 3,3′-(phenazine-1,6-diylbis(azanediyl))dipropionic acid) [1,6-DPAP], suggesting costs even below that of the vanadium reference .

-

Acid-Catalyzed Rearrangement of 2-Substituted-3-(2-Nitrophenyl)

- Scientific Field : Organic Chemistry

- Application Summary : This compound is used in the process of acid-catalyzed rearrangement of 2-substituted-3-(2-nitrophenyl)oxirane-2-carboxamides .

- Methods of Application : The process is believed to proceed through the classical Meinwald rearrangement with the cleavage of the C2–O bond in its initial stage .

- Results or Outcomes : The rearrangement results in a new compound with altered properties, which can be used in further chemical reactions .

Safety And Hazards

将来の方向性

特性

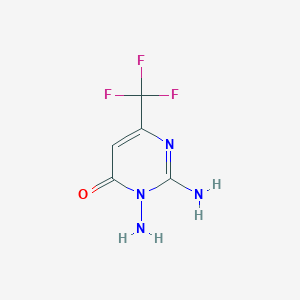

IUPAC Name |

5-(2-nitrophenyl)-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O2/c13-12(14)9-4-2-1-3-7(9)8-5-6-10-11-8/h1-6H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNRBQCSTNUDDGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC=NN2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90371812 | |

| Record name | 3-(2-Nitrophenyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90371812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-Nitrophenyl)-1H-pyrazole | |

CAS RN |

59844-05-2 | |

| Record name | 3-(2-Nitrophenyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90371812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(1H-pyrrol-1-yl)-N'-{(E)-1-[3-(trifluoromethyl)phenyl]ethylidene}-2-thiophenecarbohydrazide](/img/structure/B1301681.png)

![Ethyl 2-[4-oxo-2-(1,2,4-triazol-4-ylimino)-1,3-thiazolidin-3-yl]acetate](/img/structure/B1301683.png)

![5-[(Z)-(6-chloro-3-pyridinyl)methylidene]-3-phenyl-2-(4H-1,2,4-triazol-4-ylimino)-1,3-thiazolan-4-one](/img/structure/B1301686.png)

![2-[2-(Dimethylamino)vinyl]-4-(trifluoromethyl)-1,3-thiazole-5-carbonitrile](/img/structure/B1301715.png)

![(2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)methanol](/img/structure/B1301729.png)